2-羟基-1-甲氧基萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

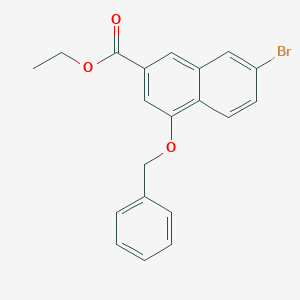

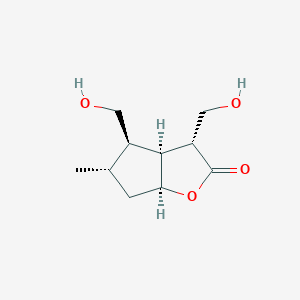

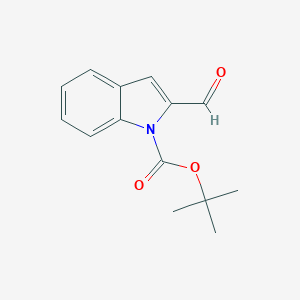

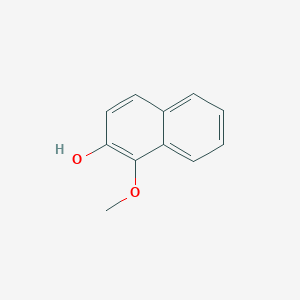

2-Hydroxy1-methoxynaphthalene, also known as 1-methoxynaphthalen-2-ol, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol .

Synthesis Analysis

The synthesis of 2-Hydroxy1-methoxynaphthalene involves several organic reactions. For instance, an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . Another synthetic approach involves the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy1-methoxynaphthalene is characterized by a naphthalene core with a methoxy group at the 1-position and a hydroxy group at the 2-position . The most stable conformation of the molecule was found after a careful potential energy surfaces study .

Chemical Reactions Analysis

2-Hydroxy1-methoxynaphthalene participates in various chemical reactions. For instance, it is involved in the hydrogen-abstraction–C2H2-addition (HACA) pathway, which is one of the most important pathways leading to the formation of naphthalene . It also plays a role in direct-type hydroxymethylation reactions and Mukaiyama-type hydroxymethylation reactions .

科学研究应用

催化应用和合成

2-甲氧基萘是生产各种化合物的重要中间体。使用碳酸二甲酯作为绿色试剂对其进行 O-甲基化已被研究用于合成萘普生,一种非甾体抗炎药。研究表明,负载在六方介孔二氧化硅上的煅烧水滑石催化剂对 2-甲氧基萘表现出高活性和选择性,展示了其生产的可持续方法 (Yadav & Salunke, 2013)。

形状选择性酰化

2-甲氧基萘的形状选择性酰化已在各种催化剂(包括沸石)上进行了探索,以生产乙酰化衍生物。此过程对于获得用于进一步化学合成的特定异构体至关重要。例如,使用 Beta(ITQ-17)沸石的多晶型 C 由于其独特的扩散性而显示出对 2-乙酰甲氧基萘的高选择性 (Botella et al., 2003)。

酶促羟基化

密切相关的化合物 1-甲氧基萘的芳香 C-H 键羟基化展示了功能化萘衍生物的生物催化潜力。研究人员使用细胞色素 P450BSβ 开发了一种简便的分光光度法来监测羟基化活性,为甲氧基萘的有效且选择性的酶催化转化铺平了道路 (Shoji et al., 2010)。

导电聚合物研究

聚(2-甲氧基萘)(P2MN)的研究重点是其作为稠环有机半导体的电学和光学性质。光电化学研究揭示了 p 型和 n 型掺杂 P2MN 中电荷载流子的性质,展示了其罕见于有机导电聚合物中的双极电导率。这突出了其在电子和光电应用中的潜力 (Meana-Esteban et al., 2014)。

光刻应用

2-甲氧基萘的二聚体体系已被研究作为双曝光光刻的顺序双光子光酸发生剂。这一新颖的应用表明该化合物在高级光刻技术中的效用,其中传统光刻胶材料的线性行为是一个限制,为光刻的可逆非线性响应材料的开发提供了一条途径 (O'Connor et al., 2008)。

未来方向

While specific future directions for 2-Hydroxy1-methoxynaphthalene are not mentioned in the search results, it’s worth noting that naphthalene-based compounds hold great potential in various fields, including medical treatments and cell-based therapies . Furthermore, the development of efficient synthetic strategies for producing these compounds is a significant area of research .

属性

IUPAC Name |

1-methoxynaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQCQPJRMITAJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451646 |

Source

|

| Record name | 2-Hydroxy1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxynaphthalen-2-ol | |

CAS RN |

18515-10-1 |

Source

|

| Record name | 2-Hydroxy1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。